molecular formula C16H18ClN3O4 B2473146 Thalidomide-4-C3-NH2 (hydrochloride) CAS No. 2357110-84-8

Thalidomide-4-C3-NH2 (hydrochloride)

Cat. No.: B2473146
CAS No.: 2357110-84-8
M. Wt: 351.79
InChI Key: VHFJERMPPMWSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-4-C3-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is primarily used as a cereblon ligand in the recruitment of CRBN protein, which is essential in the formation of PROTACs (Proteolysis Targeting Chimeras) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-4-C3-NH2 (hydrochloride) is synthesized by modifying thalidomide to introduce a primary amine group and a hydrochloride salt. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-4-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Thalidomide-4-C3-NH2 (hydrochloride) with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Thalidomide-4-C3-NH2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-4-C3-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-4-C3-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are powerful tools for targeted protein degradation. This property distinguishes it from other thalidomide derivatives, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFJERMPPMWSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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